molecular formula C18H20ClN5 B1683974 CCT128930 CAS No. 885499-61-6

CCT128930

货号: B1683974
CAS 编号: 885499-61-6
分子量: 341.8 g/mol
InChI 键: RZIDZIGAXXNODG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCT128930 是一种新型的丝氨酸-苏氨酸激酶 AKT 的 ATP 竞争性抑制剂,也称为蛋白激酶 B。该化合物是使用片段和基于结构的方法发现的,是一种有效的吡咯并嘧啶化合物。 它对 AKT 具有高选择性,优于蛋白激酶 A (PKA),通过靶向单个氨基酸差异 AKT 在癌症中经常发生失调,使其成为抗癌药物开发的有吸引力的靶点 .

科学研究应用

CCT128930 在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域:

    化学: 用作工具化合物来研究 AKT 的抑制及其下游效应。

    生物学: 用于细胞和分子生物学研究,以研究 AKT 在细胞存活、增殖和生长中的作用。

    医学: 由于它能够抑制 AKT(AKT 在癌症中经常发生失调),因此作为一种潜在的抗癌药物进行了研究。

    工业: 用于开发用于临床试验的药效学标记物和生物标记物检测.

作用机制

未来方向

The development of compounds with this core structure for the treatment of rheumatoid arthritis is a promising area of research . Future work could involve the optimization of the pharmacophores, further evaluation of their efficacy and safety, and the exploration of their potential applications in the treatment of other diseases .

生化分析

Biochemical Properties

CCT128930 exhibits marked antiproliferative activity and inhibits the phosphorylation of a range of AKT substrates in multiple tumor cell lines in vitro, consistent with AKT inhibition . It interacts with the AKT2 enzyme, showing a high degree of selectivity (IC50= 6 nM for AKT2) over other kinases such as PKA (IC50= 168 nM) and p70S6K (IC50= 120 nM) .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits cell proliferation by inducing cell cycle arrest in G1 phase through downregulation of cyclinD1 and Cdc25A, and upregulation of p21, p27 and p53 . At higher doses, this compound triggers cell apoptosis with activation of caspase-3, caspase-9, and PARP .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to a vanilloid-like (VL) site, stabilizing the TRPM7 channel in the closed non-conducting state . This binding is accompanied by displacement of a lipid that resides in the VL site in the apo condition .

Temporal Effects in Laboratory Settings

This compound also blocks the phosphorylation of several downstream AKT biomarkers in U87MG tumor xenografts, indicating AKT inhibition in vivo . Antitumor activity was observed with this compound in U87MG and HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts .

Dosage Effects in Animal Models

In animal models, treatment of HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts with this compound (40 mg/kg twice a day dosing × 5 of 7 days) had a profound antitumor effect with complete growth arrest .

Metabolic Pathways

This compound is involved in the phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR) signaling network .

Transport and Distribution

Pharmacokinetic studies established that potentially active concentrations of this compound could be achieved in human tumor xenografts . The PK parameters evaluated in blood water by conventional methods differ significantly to those from the blood spot experiments .

准备方法

合成路线和反应条件

CCT128930 是使用片段和基于结构的方法合成的。具体的合成路线和反应条件在公开文献中没有详细介绍。 它涉及形成吡咯并嘧啶核心结构,这是药物化学中常见的支架 .

工业生产方法

在可获得的文献中没有明确记录 this compound 的工业生产方法。 通常,此类化合物的生产涉及大规模有机合成技术、纯化过程和严格的质量控制措施,以确保高纯度和一致性 .

化学反应分析

反应类型

CCT128930 会经历各种化学反应,包括:

常用试剂和条件

这些反应中常用的试剂和条件包括:

    氧化剂: 例如过氧化氢或高锰酸钾。

    还原剂: 例如氢化锂铝或硼氢化钠。

    取代试剂: 例如卤素或亲核试剂.

主要产物

从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生 this compound 的还原衍生物 .

相似化合物的比较

CCT128930 与其他类似的 AKT 抑制剂进行比较,例如:

独特性

This compound 的独特之处在于它对 AKT 具有高选择性,优于 PKA,这是通过靶向单个氨基酸差异实现的。 它还表现出有效的抗增殖活性,并已被用于开发用于临床试验的新型生物标记物检测 .

类似化合物列表

属性

IUPAC Name

4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIDZIGAXXNODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590818
Record name 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885499-61-6
Record name 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-(4-chlorobenzyl)piperidin-4-yl amine hydrochloride (0.060 g, 0.2016 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.031 g, 0.2016 mmol) and triethylamine (0.140 ml, 1.0079 mmol) in n-butanol (2.0 ml) was heated to 100° C. for 24 hours. Concentration and purification by preparative silica TLC gave a white solid (0.034 g, 49%). LC-MS (LCT) m/z 342 [M+H+], Rt 3.25 min.
Name
4-(4-chlorobenzyl)piperidin-4-yl amine hydrochloride
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT128930
Reactant of Route 2
CCT128930
Reactant of Route 3
CCT128930
Reactant of Route 4
CCT128930
Reactant of Route 5
CCT128930
Reactant of Route 6
Reactant of Route 6
CCT128930

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。